9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride
Overview
Description
9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride is a chemical compound with the IUPAC name 9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride . It has a molecular weight of 299.82 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO4S.ClH/c1-12-6-4-11(5-7-12)9-10(3-8-15-11)16-17(2,13)14;/h10H,3-9H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is solid in form . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Structural Analysis
- Spiroaminals Synthesis : Compounds with 1-oxa-7-azaspiro[5.5]undecane ring systems, which are structurally related to 9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride, have been the focus of research due to their challenging chemical synthesis and potential biological applications. Different strategies for synthesizing these spiroaminals have been explored (Sinibaldi & Canet, 2008).
Biological Activity and Applications
- Platelet Aggregation Inhibition : Novel glycoprotein IIb–IIIa antagonists containing 3-azaspiro[5.5]undec-9-yl nucleus demonstrate potent activity as platelet aggregation inhibitors. This highlights the utility of the monoazaspirocyclic structure in nonpeptide RGD mimics (Pandey et al., 2001).
Chemical Transformations and Reactions
- Cyclocondensation : β-Oxonitriles are condensed with cyclic ketones in strong acidic conditions to produce compounds with 1-oxa-5-azaspiro[5.5] undec-2-en-4-ones, demonstrating the versatile chemical reactions possible with spirocyclic compounds (Stambach et al., 1994).
Antibacterial Applications
- Derivatives in Antibacterial Agents : Exploration of spirocyclic derivatives of ciprofloxacin, involving compounds structurally similar to 9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride, demonstrated distinct activity against certain bacterial strains, showcasing their potential in antibacterial applications (Lukin et al., 2022).
Safety And Hazards
properties
IUPAC Name |
(9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S.ClH/c1-12-6-4-11(5-7-12)9-10(3-8-15-11)16-17(2,13)14;/h10H,3-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKKRPHLKLFGCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(CCO2)OS(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.